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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hygroscopic nature of maltose
monohydrate, a common excipient in pharmaceutical formulations. Understanding its

interaction with moisture is critical for ensuring the stability, efficacy, and shelf-life of drug

products. This document outlines the fundamental principles of hygroscopicity, presents

quantitative data on moisture sorption, details relevant experimental protocols, and visualizes

key concepts to support formulation development.

Introduction to Maltose Monohydrate and its
Hygroscopicity
Maltose monohydrate is a disaccharide composed of two α-D-glucose units. It is widely used

in the pharmaceutical industry as a binder, diluent, and sweetening agent in oral solid dosage

forms.[1] Its "monohydrate" designation indicates the presence of one molecule of water for

every molecule of maltose in its crystalline structure.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the

surrounding environment. For pharmaceutical excipients like maltose monohydrate, this

property can be both beneficial and detrimental. While it can help to stabilize the moisture

content within a formulation, excessive moisture uptake can lead to physical and chemical

instabilities, such as caking, changes in dissolution rate, and degradation of the active
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pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the hygroscopic

behavior of maltose monohydrate is paramount.

Physicochemical Properties of Maltose
Monohydrate
A summary of the key physicochemical properties of maltose monohydrate is presented in

Table 1.

Property Value Reference

Chemical Formula C₁₂H₂₂O₁₁·H₂O [1]

Molecular Weight 360.31 g/mol [1]

Appearance White crystalline powder [1]

Melting Point 102-103 °C (monohydrate) [1]

Solubility in Water 1.080 g/mL (20 °C) [1]

Quantitative Analysis of Moisture Sorption
The interaction of maltose monohydrate with atmospheric moisture can be quantified through

moisture sorption isotherms. These isotherms plot the equilibrium moisture content of the

material as a function of the relative humidity (RH) at a constant temperature.

While a complete moisture sorption-desorption isotherm data table for pure crystalline maltose
monohydrate is not readily available in the public literature, Table 2 provides representative

data for a 50:50 blend of sucrose and maltose at various temperatures, and Table 3 presents

estimated equilibrium moisture content for amorphous maltose at 25°C, derived from graphical

data. This data illustrates the general trend of increasing moisture content with increasing

relative humidity.

Table 2: Equilibrium Moisture Content (% w/w) of a Sucrose/Maltose (50:50) Blend at Various

Relative Humidities and Temperatures[3]
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Relative Humidity
(%)

75°F (24°C) 86°F (30°C) 100°F (38°C)

56 6.0 8.5 10.2

75 - - -

90 40.0 33.5 34.3

Note: Data for 75% RH was not provided in the source material.

Table 3: Estimated Equilibrium Moisture Content (% w/w) of Amorphous Maltose at 25°C (Data

extracted from graphical representation in Wu et al., 2020)[4]

Water Activity (aw) Relative Humidity (%)
Equilibrium Moisture
Content (% w/w)

0.130 13.0 ~2.5

0.225 22.5 ~4.0

0.330 33.0 ~5.5

0.440 44.0 ~7.0

0.534 53.4 ~9.0

0.645 64.5 ~12.0

0.750 75.0 ~16.0

Critical Relative Humidity and Physical Stability
The Critical Relative Humidity (CRH) is a critical parameter for hygroscopic materials. It is the

RH above which a substance will begin to absorb a significant amount of moisture, potentially

leading to deliquescence (dissolving in the absorbed water). For amorphous materials, a

related concept is the glass transition, where the material changes from a rigid, glassy state to

a more rubbery state, which can impact stability.
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For maltose, the glass transition has been observed to occur at approximately 30% RH at

25°C. Another study suggests a critical water activity (a*w) of around 0.35, which corresponds

to a critical relative humidity of 35%. Exceeding this threshold can lead to undesirable physical

changes in formulations containing maltose monohydrate.

The physical stability of maltose monohydrate is therefore highly dependent on both

temperature and relative humidity. The relationship between these factors and the physical

state of maltose is illustrated in the following diagram.

Environmental Conditions Physical State of Maltose Monohydrate

Relative Humidity (RH)
Stable Crystalline Solid

< CRH (~30-35%)

Glass Transition / Increased Mobility

> CRH (~30-35%)

Temperature

Controlled

Increase

Potential for Caking / DeliquescenceFurther Increase in RH/Temp

Click to download full resolution via product page

Figure 1. Relationship between environmental conditions and the physical state of maltose
monohydrate.

Experimental Protocols
Accurate characterization of the hygroscopic nature of maltose monohydrate relies on

standardized experimental protocols. The following sections detail the methodologies for two

key analytical techniques.

Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique used to measure the amount and rate of

vapor uptake by a sample at controlled temperature and relative humidity.

Objective: To determine the moisture sorption-desorption isotherm of maltose monohydrate.
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Apparatus: A DVS instrument equipped with a microbalance, a humidity and temperature-

controlled chamber, and a data acquisition system.

Methodology:

Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of maltose
monohydrate powder into the DVS sample pan.

Drying/Equilibration: Dry the sample in the DVS chamber under a stream of dry nitrogen (0%

RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes

the dry weight of the sample.

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH

increments from 0% to 90% RH). At each RH step, allow the sample to equilibrate until the

rate of mass change is below a defined threshold (e.g., <0.002% per minute). Record the

equilibrium mass at each step.

Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90%

back to 0% RH, again allowing for equilibration and recording the mass at each step.

Data Analysis: Plot the equilibrium moisture content (calculated as the percentage change in

mass from the dry weight) against the relative humidity to generate the sorption and

desorption isotherms.

The following diagram illustrates the typical workflow for a DVS experiment.
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Figure 2. Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Water Activity (aw) Measurement
Water activity is a measure of the "free" or "available" water in a sample and is a critical

parameter for predicting microbial growth and chemical stability.

Objective: To determine the water activity of a maltose monohydrate sample.
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Apparatus: A water activity meter (e.g., chilled-mirror dew point or capacitance sensor).

Methodology:

Calibration: Calibrate the water activity meter according to the manufacturer's instructions

using certified salt standards.

Sample Preparation: Place a sufficient amount of the maltose monohydrate powder into a

sample cup to cover the bottom.

Equilibration: Seal the sample cup in the measurement chamber of the water activity meter.

Allow the sample to equilibrate with the headspace in the chamber. The instrument will

monitor the vapor pressure until it stabilizes.

Measurement: The instrument measures the equilibrium relative humidity (ERH) of the

headspace and calculates the water activity using the formula: aw = ERH / 100.

Recording: Record the water activity and the temperature at which the measurement was

taken.

Implications for Formulation Development
The hygroscopic nature of maltose monohydrate has several important implications for the

development of pharmaceutical formulations:

Storage and Handling: To prevent moisture-induced physical changes, maltose
monohydrate and formulations containing it should be stored in well-closed containers in a

cool, dry place, preferably at a relative humidity below its critical threshold.

Manufacturing Processes: Manufacturing processes such as wet granulation should be

carefully controlled to manage the moisture content of the final product. High humidity

environments during manufacturing can lead to handling and processing issues.

Excipient Compatibility: The hygroscopicity of maltose monohydrate can influence the

stability of moisture-sensitive APIs. It is crucial to assess the compatibility of maltose
monohydrate with the API and other excipients in the formulation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/product/b7812399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7812399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Packaging: The choice of packaging is critical for protecting formulations containing maltose
monohydrate from atmospheric moisture. The use of packaging materials with a low

moisture vapor transmission rate is recommended.

Conclusion
Maltose monohydrate is a versatile pharmaceutical excipient, but its hygroscopic nature

requires careful consideration during formulation development, manufacturing, and storage. By

understanding its moisture sorption behavior, critical relative humidity, and the impact of

environmental conditions, researchers and drug development professionals can formulate

robust and stable dosage forms. The experimental protocols and data presented in this guide

provide a framework for the systematic evaluation of the hygroscopicity of maltose
monohydrate and its impact on product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.com [sigmaaldrich.com]

2. researchgate.net [researchgate.net]

3. cerealsgrains.org [cerealsgrains.org]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Understanding the Hygroscopic Nature of Maltose
Monohydrate in Formulations: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7812399#understanding-the-
hygroscopic-nature-of-maltose-monohydrate-in-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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